![molecular formula C24H17ClN2O2 B1415162 [3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine CAS No. 1092333-66-8](/img/structure/B1415162.png)
[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
Overview
Description
“[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine” is a chemical compound with the CAS Number 1092333-66-8 . It has a molecular weight of 400.86 .
Molecular Structure Analysis
The InChI code for this compound is1S/C24H17ClN2O2/c1-14-23-20(21(13-28-23)16-7-9-17(25)10-8-16)11-19-18(15-5-3-2-4-6-15)12-22(27-26)29-24(14)19/h2-13H,26H2,1H3/b27-22-
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 400.86 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Ultrasound Promoted Synthesis for Cytotoxic and Antioxidant Agents : A study by Ali et al. (2021) highlights the use of ultrasound irradiation in synthesizing N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides, which exhibit significant cytotoxicity against various cancer cell lines and promising antioxidant activity (Ali et al., 2021).
Molecular Docking for Antitumor Activity : The molecular docking and dynamics simulation studies by Mary et al. (2021) on hydrazine derivatives, including variants of [3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine, demonstrate their potential antitumor activity, surpassing some standard drugs (Mary et al., 2021).
Synthesis for Antibacterial and Antifungal Activities : Ramadan and El‑Helw (2018) describe the synthesis of heterocycles derived from chromonyl-2(3H)-furanone, exhibiting notable antibacterial and antifungal activities, suggesting potential use in treating microbial infections (Ramadan & El‑Helw, 2018).
Antimicrobial Activity from Sydnones Synthesis : Shinge et al. (2005) synthesized 4‑arylazo‑1,2‑dihydro‑pyrazol‑3‑one derivatives from sydnones, showing greater antimicrobial activity compared to reference drugs. This study indicates the potential of these compounds in antimicrobial applications (Shinge et al., 2005).
Synthesis of Hydroxy-3-pyrazolyl-4H-chromen-4-ones : Hatzade et al. (2008) synthesized 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, which were evaluated for antimicrobial and antioxidant activity, indicating their potential use in these domains (Hatzade et al., 2008).
Anticancer Activity of Novel Thiadiazoles and Thiazoles : Gomha et al. (2014) prepared thiadiazole and thiazole derivatives from hydrazonoyl halides, showing significant anticancer activity against breast carcinoma cell lines (Gomha et al., 2014).
properties
IUPAC Name |
[3-(4-chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O2/c1-14-23-20(21(13-28-23)16-7-9-17(25)10-8-16)11-19-18(15-5-3-2-4-6-15)12-22(27-26)29-24(14)19/h2-13H,26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOGKJIHDGUWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C(=CC(=NN)O2)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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